molecular formula C13H9FN4O B5520049 4-FLUOROPHENYL (1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL) ETHER

4-FLUOROPHENYL (1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL) ETHER

Cat. No.: B5520049
M. Wt: 256.23 g/mol
InChI Key: HTULNQMBGZQBFU-UHFFFAOYSA-N
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Description

4-Fluorophenyl (1-phenyl-1H-1,2,3,4-tetrazol-5-yl) ether is an organic compound that belongs to the class of aromatic ethers. This compound features a fluorinated phenyl ring and a tetrazole moiety, which are connected through an ether linkage. The presence of the fluorine atom and the tetrazole ring imparts unique chemical and physical properties to the compound, making it of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluorophenyl (1-phenyl-1H-1,2,3,4-tetrazol-5-yl) ether typically involves the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized through the cyclization of an azide with a nitrile. For instance, phenyl azide can react with benzonitrile under acidic conditions to form 1-phenyl-1H-1,2,3,4-tetrazole.

    Ether Formation: The ether linkage is formed by reacting the tetrazole derivative with 4-fluorophenol. This reaction can be facilitated by using a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-Fluorophenyl (1-phenyl-1H-1,2,3,4-tetrazol-5-yl) ether can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atom on the phenyl ring can be substituted by nucleophiles under appropriate conditions.

    Oxidation and Reduction: The tetrazole ring can participate in redox reactions, although these are less common.

    Hydrolysis: The ether linkage can be cleaved under acidic or basic conditions, leading to the formation of the corresponding phenol and tetrazole derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols can react with the fluorinated phenyl ring in the presence of a base.

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate the cleavage of the ether bond.

Major Products

    Substitution: Substituted phenyl tetrazole ethers.

    Oxidation: Oxidized tetrazole derivatives.

    Hydrolysis: 4-Fluorophenol and 1-phenyl-1H-1,2,3,4-tetrazole.

Scientific Research Applications

4-Fluorophenyl (1-phenyl-1H-1,2,3,4-tetrazol-5-yl) ether has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-fluorophenyl (1-phenyl-1H-1,2,3,4-tetrazol-5-yl) ether depends on its specific application:

    Pharmacological Activity: The compound may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways.

    Material Science: The electronic properties of the compound can influence the conductivity and stability of materials in which it is incorporated.

Comparison with Similar Compounds

Similar Compounds

    4-Fluorophenyl (1-phenyl-1H-1,2,3-triazol-5-yl) ether: Similar structure but with a triazole ring instead of a tetrazole ring.

    4-Fluorophenyl (1-phenyl-1H-1,2,4-triazol-5-yl) ether: Another similar compound with a different triazole isomer.

    4-Fluorophenyl (1-phenyl-1H-1,2,3,4-tetrazol-5-yl) sulfide: Similar structure but with a sulfide linkage instead of an ether linkage.

Uniqueness

4-Fluorophenyl (1-phenyl-1H-1,2,3,4-tetrazol-5-yl) ether is unique due to the presence of both a fluorinated phenyl ring and a tetrazole moiety. This combination imparts distinct chemical and physical properties, such as enhanced stability and specific electronic characteristics, making it valuable in various research and industrial applications.

Properties

IUPAC Name

5-(4-fluorophenoxy)-1-phenyltetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9FN4O/c14-10-6-8-12(9-7-10)19-13-15-16-17-18(13)11-4-2-1-3-5-11/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTULNQMBGZQBFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=N2)OC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101327074
Record name 5-(4-fluorophenoxy)-1-phenyltetrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101327074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

20.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24789019
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

634178-26-0
Record name 5-(4-fluorophenoxy)-1-phenyltetrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101327074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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